Regioisomeric Solubility Comparison: 3-CF3 vs. 4-CF3 Quinoline-2-carboxylic Acid
A comparison of calculated aqueous solubility reveals a distinction between the 3-CF3 and 4-CF3 regioisomers of quinoline-2-carboxylic acid. The target compound, 3-(trifluoromethyl)quinoline-2-carboxylic acid, has a reported aqueous solubility of 0.21 g/L at 25°C, while its 4-CF3 analog has a calculated logD value of -0.269 at pH 7.4 . This difference in hydrophilic-lipophilic balance can be a deciding factor in reaction medium compatibility or when designing a synthetic route that requires a specific solubility profile [1].
| Evidence Dimension | Aqueous Solubility / LogD at pH 7.4 |
|---|---|
| Target Compound Data | 0.21 g/L (aqueous solubility, 25°C) |
| Comparator Or Baseline | 4-(Trifluoromethyl)quinoline-2-carboxylic acid: LogD (pH 7.4) = -0.269 |
| Quantified Difference | Data from different metrics (g/L vs. LogD) preclude a direct numerical difference calculation, but the values indicate a distinct solubility profile. |
| Conditions | Target: Aqueous solubility at 25°C. Comparator: Calculated LogD at pH 7.4. |
Why This Matters
For procurement, the distinct solubility profile can dictate which compound is suitable for a specific reaction solvent system or for downstream applications like biological assays requiring a particular concentration range.
- [1] ChemBase. 4-trifluoroMethyl-quinoline-2-carboxylic acid, CAS 588702-67-4. Accessed 2026. View Source
